

Application Notes and Protocols for IC50 Determination of GTP-14564

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Compound of Interest

Compound Name: Gtp 14564

Cat. No.: B502738

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Audience: Researchers, scientists, and drug development professionals.

Introduction

GTP-14564 is a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs), demonstrating significant activity against FMS-like tyrosine kinase 3 (FLT3), c-Kit, c-Fms, and platelet-derived growth factor receptor β (PDGFR β).^{[1][2]} Of particular interest is its efficacy in targeting the internal tandem duplication (ITD) mutation of FLT3 (ITD-FLT3), a common mutation in Acute Myeloid Leukemia (AML) associated with poor prognosis.^{[3][4]} GTP-14564 exhibits selective cytotoxicity towards leukemia cells expressing constitutively active ITD-FLT3.^[4] The mechanism of this selectivity lies in the differential downstream signaling pathways utilized by wild-type (wt)-FLT3 and ITD-FLT3. While wt-FLT3 primarily signals through the MAPK pathway for proliferation, ITD-FLT3-driven proliferation is critically dependent on the STAT5 pathway.^[4] GTP-14564 effectively inhibits this aberrant STAT5 activation.^[4]

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC₅₀) of GTP-14564 in a relevant cell-based assay and for confirming its mechanism of action through the analysis of downstream signaling pathways.

Data Presentation

Table 1: IC₅₀ Values of GTP-14564 against various Receptor Tyrosine Kinases

Target Kinase	IC50 (μM)
c-Fms	0.3
c-Kit	0.3
FLT3	0.3
ITD-FLT3	0.3
PDGFRβ	1

Data compiled from publicly available information.[\[1\]](#)

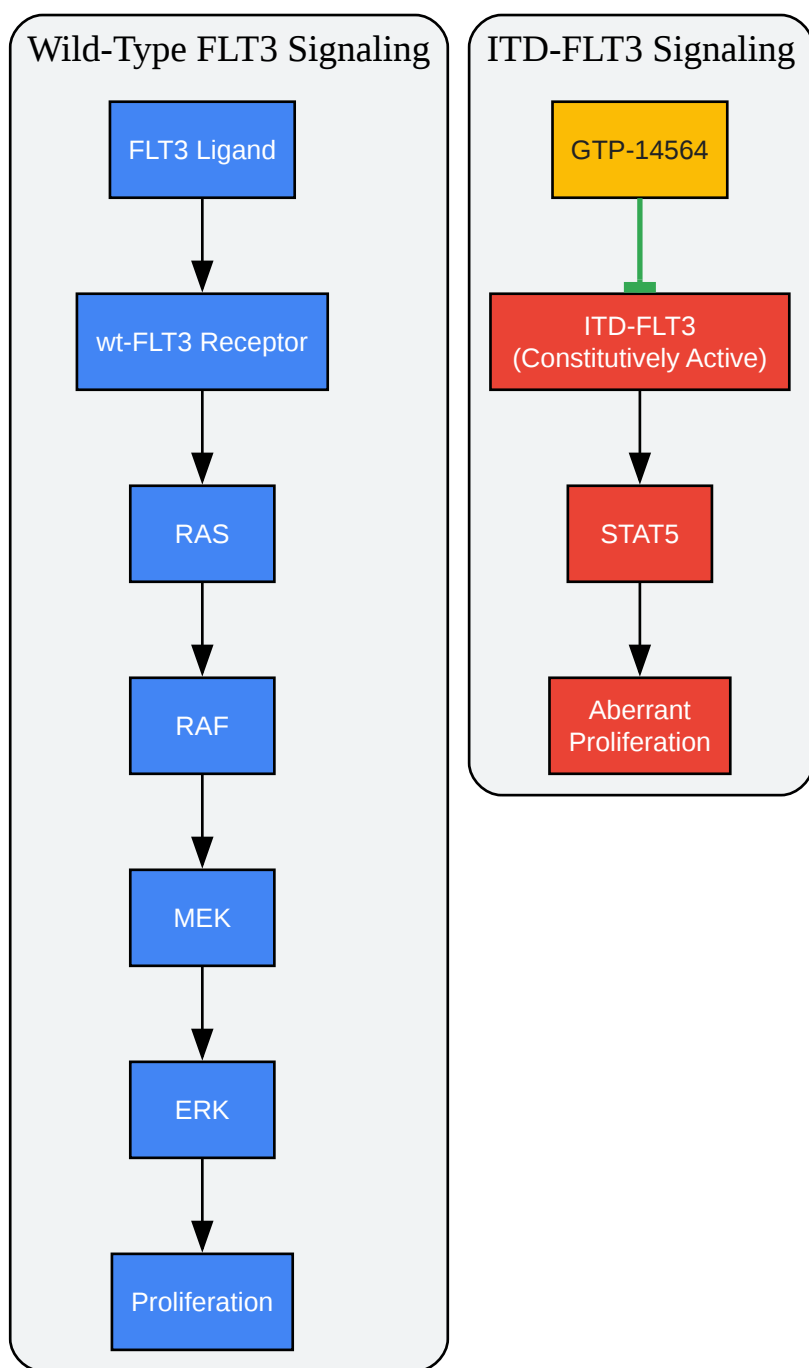
Table 2: Hypothetical IC50 Values of GTP-14564 in Different Cell Lines

Cell Line	FLT3 Status	IC50 (μM)
MV4-11	ITD-FLT3	~1
Ba/F3-ITD-FLT3	ITD-FLT3	~1
Ba/F3-wt-FLT3	Wild-Type	>30

This table presents expected relative IC50 values based on published findings to illustrate the selective effect of GTP-14564.[\[4\]](#)

Signaling Pathways

The differential signaling pathways of wild-type and ITD-mutated FLT3 are crucial for understanding the selective action of GTP-14564.



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Caption: Differential signaling of wt-FLT3 and ITD-FLT3.

Experimental Protocols

Protocol 1: Determination of GTP-14564 IC50 using a Cell Viability Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of GTP-14564 in suspension leukemia cell lines, such as MV4-11 (homozygous for ITD-FLT3).

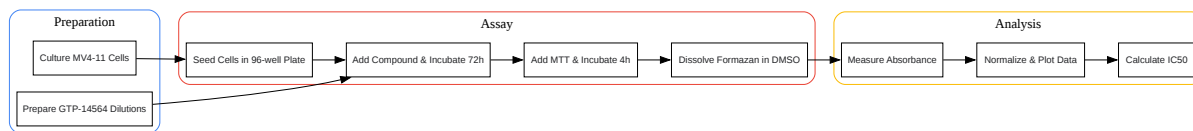
Materials:

- MV4-11 cell line
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- GTP-14564 (stock solution in DMSO, e.g., 10 mM)[[1](#)]
- MTT reagent (5 mg/mL in PBS)
- DMSO (cell culture grade)
- 96-well flat-bottom plates
- Phosphate Buffered Saline (PBS)

Procedure:

- Cell Culture and Seeding:
 - Culture MV4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
 - Ensure cells are in the logarithmic growth phase.[[5](#)]
 - Perform a cell count and check for viability (should be >90%).
 - Resuspend cells to a final concentration of 1×10^5 cells/mL.
 - Seed 100 μ L of the cell suspension (10,000 cells/well) into a 96-well plate.

- Compound Preparation and Treatment:
 - Prepare a serial dilution of GTP-14564 in culture medium. A suggested starting range for the final concentration in the wells is 0.01 μM to 100 μM .
 - Include a vehicle control (DMSO) at the same final concentration as in the highest GTP-14564 dilution.
 - Add 100 μL of the diluted compound or vehicle control to the respective wells. The final volume in each well will be 200 μL .
 - Incubate the plate for 72 hours at 37°C and 5% CO₂.
- MTT Assay:
 - After the incubation period, add 20 μL of MTT solution (5 mg/mL) to each well.
 - Incubate for 4 hours at 37°C.
 - Centrifuge the plate at 1000 x g for 5 minutes.[\[5\]](#)
 - Carefully aspirate the supernatant without disturbing the formazan crystals.[\[5\]](#)
 - Add 150 μL of DMSO to each well to dissolve the formazan crystals.[\[2\]](#)
 - Shake the plate for 10 minutes at a low speed to ensure complete dissolution.[\[2\]](#)
- Data Acquisition and Analysis:
 - Measure the absorbance at 490 nm or 570 nm using a microplate reader.[\[2\]](#)
 - Normalize the data to the vehicle control (100% viability).
 - Plot the percentage of cell viability against the logarithm of the GTP-14564 concentration.
 - Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.



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Caption: Experimental workflow for IC50 determination.

Protocol 2: Confirmation of Target Inhibition by Western Blot

This protocol is to confirm that GTP-14564 inhibits the phosphorylation of STAT5 in ITD-FLT3 positive cells.

Materials:

- MV4-11 cells
- GTP-14564
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment and Lysis:
 - Seed MV4-11 cells in a 6-well plate at a density of 1×10^6 cells/mL.
 - Treat cells with GTP-14564 at various concentrations (e.g., 0 μ M, 0.1 μ M, 1 μ M, 10 μ M) for 2-4 hours.
 - Harvest cells by centrifugation and wash once with cold PBS.
 - Lyse the cell pellet with RIPA buffer.
 - Determine protein concentration using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein (20-30 μ g) on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.[\[6\]](#)
 - Incubate the membrane with primary antibodies (e.g., anti-p-STAT5) overnight at 4°C.[\[6\]](#)
 - Wash the membrane with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[\[6\]](#)
 - Wash the membrane with TBST.
 - Detect the protein bands using a chemiluminescent substrate.
- Data Analysis:

- Quantify the band intensities for the phosphorylated proteins and normalize to the total protein levels.
- Compare the levels of p-STAT5 across the different GTP-14564 concentrations to confirm dose-dependent inhibition.
- Optionally, probe for p-ERK to demonstrate the differential effect on the MAPK pathway.

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